Product packaging for L-Cysteine, N-acetyl-, hydrochloride(Cat. No.:CAS No. 18829-79-3)

L-Cysteine, N-acetyl-, hydrochloride

Cat. No.: B174571
CAS No.: 18829-79-3
M. Wt: 199.66 g/mol
InChI Key: BNAZKIJXZHLHTG-WCCKRBBISA-N
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Description

Acetylated Amino Acid Derivatives in Biological Systems

Acetylated amino acid derivatives represent a significant class of molecules in biology, resulting from a post-translational modification known as N-acetylation. creative-proteomics.comcreative-proteomics.com This process, catalyzed by N-terminal acetyltransferases (NATs), involves the addition of an acetyl group to the nitrogen atom of an amino group in a molecule. creative-proteomics.comwikipedia.org N-acetylation can alter the chemical properties of amino acids, such as neutralizing the positive charge of lysine (B10760008) residues, which can in turn affect a protein's structure, stability, and interaction with other molecules like DNA. grandhoyo-aminoacid-en.com

This modification is crucial for a variety of cellular functions, including protein synthesis, folding, and localization. wikipedia.orgnih.gov For example, N-terminal acetylation can protect proteins from degradation by blocking N-terminal ubiquitination. spandidos-publications.com Furthermore, these derivatives are involved in metabolic pathways, energy production, and cellular signaling. amerigoscientific.com The synthesis of acetylated amino acids occurs naturally through various enzymatic pathways. amerigoscientific.com

Overview of Fundamental Molecular and Cellular Actions

The hydrochloride salt of N-acetyl-L-cysteine possesses a range of well-documented molecular and cellular actions, primarily centered around its antioxidant and mucolytic properties.

Its antioxidant effects are both direct and indirect. researchgate.netersnet.org The direct action stems from the free sulfhydryl (-SH) group in the NAC molecule, which can scavenge reactive oxygen species (ROS). researchgate.netnih.gov The indirect, and arguably more significant, antioxidant mechanism is its role as a precursor to L-cysteine, which is a limiting substrate for the synthesis of glutathione (B108866) (GSH). nih.govnih.govetprotein.com GSH is a critical intracellular antioxidant that plays a key role in cellular detoxification and protection against oxidative stress. etprotein.com By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize free radicals. nih.govnih.gov

The mucolytic action of N-acetylcysteine is attributed to its ability to break disulfide bonds in the glycoproteins of mucus, thereby reducing its viscosity. ersnet.orgdrugbank.comnih.gov This mechanism is facilitated by the presence of the free sulfhydryl group. ersnet.org

Beyond these primary functions, research has elucidated NAC's role in modulating various cellular signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response, which in turn can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govnih.govresearchgate.net Studies have also indicated its influence on mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govtaylorandfrancis.com

Interactive Data Tables

Chemical Properties of L-Cysteine, N-acetyl-, hydrochloride

PropertyValueSource
IUPAC Name (2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloridePubChem
Molecular Formula C5H10ClNO3SPubChem
Molecular Weight 199.66 g/mol PubChem
CAS Number 18829-79-3PubChem

Key Molecular Actions of N-Acetylcysteine

ActionMechanismKey Molecules Involved
Indirect Antioxidant Serves as a precursor for glutathione (GSH) synthesis by providing L-cysteine. nih.govnih.govetprotein.comL-cysteine, Glutathione
Direct Antioxidant The free sulfhydryl (-SH) group directly scavenges reactive oxygen species (ROS). researchgate.netnih.govReactive Oxygen Species
Mucolytic Breaks disulfide bonds in mucus glycoproteins, reducing viscosity. ersnet.orgdrugbank.comnih.govMucus glycoproteins
Anti-inflammatory Inhibits the activation of NF-κB and reduces pro-inflammatory cytokine production. nih.govnih.govresearchgate.netNF-κB, TNF-α, IL-6, IL-1β
Signal Transduction Modulation Influences MAPK pathways. nih.govtaylorandfrancis.comJNK, p38 MAPK

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5 H9 N O3 S . Cl H B174571 L-Cysteine, N-acetyl-, hydrochloride CAS No. 18829-79-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18829-79-3

Molecular Formula

C5 H9 N O3 S . Cl H

Molecular Weight

199.66 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3S.ClH/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);1H/t4-;/m0./s1

InChI Key

BNAZKIJXZHLHTG-WCCKRBBISA-N

SMILES

CC(=O)NC(CS)C(=O)O.Cl

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.Cl

Canonical SMILES

CC(=O)NC(CS)C(=O)O.Cl

Other CAS No.

18829-79-3

Related CAS

616-91-1 (Parent)

Synonyms

L-​Cysteine, N-​acetyl-​, hydrochloride (1:1);  N-Acetyl-L-cysteine hydrochloride; _x000D_ N-Acetylcysteine hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Acetylcysteine

Novel Chemical Synthesis Routes for N-Acetylcysteine Production

The conventional synthesis of N-Acetylcysteine begins with the precursor amino acid, L-cysteine. The primary reaction involves the acetylation of L-cysteine's amino group using agents like acetic anhydride or acetyl chloride in a controlled environment. utah.ae The reaction conditions, including temperature, pH, and solvent, are carefully managed to prevent side reactions and ensure the purity of the final product. utah.ae Following synthesis, purification is typically achieved through methods such as recrystallization, chromatography, and filtration to remove byproducts and unreacted materials. utah.ae

Recent research has focused on developing more efficient and environmentally friendly methods for NAC production. One novel approach proposes a single-batch, three-step process that offers a high yield. researchgate.net This method avoids the multi-stage processes common in traditional synthesis, potentially reducing production costs and environmental impact. researchgate.netgoogle.com

Another innovative route utilizes the mother liquor from cysteine production as a raw material. google.com In this process, the pH of the cysteine mother liquor is adjusted to 9-12, followed by an acylation reaction with acetic anhydride at 40-60°C. The resulting acylation liquid is then neutralized and crystallized to yield the crude NAC product, which is further purified by recrystallization. google.com This method not only provides an efficient way to prepare refined N-acetylcysteine but also addresses environmental concerns by repurposing a byproduct stream. google.com

The table below summarizes key parameters of different synthetic approaches.

ParameterConventional MethodSingle-Batch MethodCysteine Mother Liquor Method
Precursor L-cysteineL-cysteineCysteine Mother Liquor
Acetylating Agent Acetic anhydride or acetyl chlorideN-acetyl-1H-benzotriazoleAcetic anhydride
Key Feature Multi-stage processSingle-batch stepUtilization of byproduct stream
Reported Yield VariesHigh (94%) mdpi.comNot specified, but improves profit
Purification Recrystallization, chromatography, filtration utah.aeSolvent-based separationNeutralization and recrystallization

Advanced Derivatization Strategies and Analogous Compound Generation

To overcome some of the limitations of NAC, such as its low lipophilicity and bioavailability, researchers have developed various derivatization strategies. These modifications aim to create analogous compounds with improved physicochemical properties and potentially enhanced efficacy.

N-Acetylcysteine amide (NACA) is a key derivative of NAC, synthesized to improve lipophilicity and cell membrane permeability. nih.govresearchgate.netnih.gov The primary structural difference is the conversion of NAC's carboxyl group into an amide group. nih.govnih.gov This change neutralizes the negative charge, making the molecule more capable of crossing biological barriers like the blood-brain barrier. researchgate.netnih.gov

One common synthetic route to NACA involves a multi-step process starting from N-acetyl-L-cysteine. googleapis.com

Esterification: N-acetyl-L-cysteine is reacted with an organic alcohol (e.g., methanol) in the presence of an inorganic acid (e.g., sulfuric acid) to form N-acetyl-L-cysteine ester. googleapis.com

Neutralization and Separation: The acidic solution is neutralized with a base, and the organic layer containing the ester is separated. googleapis.com

Amidation: The isolated N-acetyl-L-cysteine ester is then treated with ammonia to form N-acetyl-L-cysteine amide. googleapis.comsciencemadness.org

Another reported method starts with the naturally occurring L-cystine. The process involves protecting the acid groups as di-methyl esters, acetylating the nitrogen atoms, converting the methyl ester groups to primary amides, and finally, reductively cleaving the intermediate to yield NACA. google.com

The physicochemical properties of NACA are distinct from its parent compound, NAC.

PropertyN-Acetylcysteine Amide (NACA)
Chemical Formula C5H10N2O2S biosynth.com
Molecular Weight 162.21 g/mol biosynth.com
Key Structural Feature Amide group replaces the carboxyl group nih.gov
Physicochemical Trait Improved lipophilicity and membrane permeability nih.govresearchgate.net
CAS Number 38520-57-9 biosynth.com

N-Acetylcysteine possesses the ability to act as a chelating agent, binding to various metal ions. mdpi.comgoogle.com This is primarily due to its free thiol (-SH) and carboxyl (-COOH) groups, which can form coordinate bonds with metals. google.comscholaris.ca The formation of these metal-NAC complexes is an area of interest for creating compounds with novel properties.

The synthesis of mixed ligand ternary complexes often involves reacting a hydrated metal salt (e.g., zinc chloride) with NAC as the primary ligand and another amine derivative as a secondary ligand in an ethanolic solution. The mixture is typically refluxed to facilitate the formation of the complex. Studies have shown the formation of complexes with a stoichiometric ratio of 1:1:1 (NAC:Metal:Amine) or sometimes 1:1:2.

Zinc, an essential trace element, can form a complex with N-acetylcysteine. The resulting compound, Zinc Acetyl Cysteine, involves the bonding of the zinc ion to the NAC ligand. mdpi.com The chelation of zinc by NAC has been shown to modulate the homeostasis of this essential metal both in vitro and in vivo. mdpi.com NAC is capable of binding with a range of metal ions, forming complexes that can be readily excreted from the body. google.com

The table below lists some metals that can form complexes with N-Acetylcysteine.

Metal IonExample of Complex TypePotential Coordination Sites
Zinc (Zn²⁺)Zinc Acetyl Cysteine nih.govThiol and Carboxyl groups google.com
Copper (Cu²⁺)Copper-NAC complex mdpi.comThiol and Carboxyl groups mdpi.com
Iron (Fe³⁺)Iron-NAC complex mdpi.comThiol and Carboxyl groups mdpi.com
Cadmium (Cd²⁺)Cadmium-NAC complex ekb.egThiol group mdpi.com
Lead (Pb²⁺)Lead-NAC complex mdpi.comThiol group mdpi.com
Mercury (Hg²⁺)Mercury-NAC complex mdpi.comThiol group mdpi.com

Molecular and Cellular Mechanisms of Action of N Acetylcysteine

Dynamics of Glutathione (B108866) Metabolism Modulation

N-Acetylcysteine is a potent modulator of glutathione (GSH) metabolism, a critical pathway for maintaining cellular redox homeostasis and protecting against oxidative damage. nih.govetprotein.comhealthline.com Its influence is multifaceted, involving its function as a precursor for GSH synthesis and its ability to replenish depleted GSH stores.

Role as a Limiting Precursor in Glutathione Biosynthesis Pathways

Glutathione is a tripeptide synthesized from three amino acids: glutamate, cysteine, and glycine. etprotein.com The availability of cysteine is the rate-limiting step in the biosynthesis of GSH. etprotein.comcymbiotika.comstanford.edu N-Acetylcysteine serves as a stable and bioavailable precursor to L-cysteine. transparentlabs.com Once administered, NAC is deacetylated within cells to yield L-cysteine, thereby increasing the intracellular pool of this crucial amino acid. nih.govtandfonline.com This increased availability of cysteine directly fuels the synthesis of glutathione, enhancing the cell's antioxidant capacity. etprotein.comvinmec.com The enzymatic process of GSH synthesis is regulated by glutamate-cysteine ligase and glutathione synthetase. researchgate.net By providing the necessary substrate, NAC effectively boosts the production of GSH, which is paramount for cellular protection against a multitude of stressors. nih.govhealthline.com

Mechanisms of Reduced Glutathione Pool Replenishment

In conditions of oxidative stress, the cellular pool of reduced glutathione (GSH) can become depleted as it is oxidized to glutathione disulfide (GSSG) in the process of neutralizing reactive oxygen species. nih.gov N-Acetylcysteine plays a vital role in replenishing these diminished GSH levels. nih.govnih.gov By supplying cysteine, NAC promotes the de novo synthesis of GSH, effectively restoring the reduced glutathione pool. nih.govnih.gov This replenishment is crucial for maintaining the cellular redox balance, which is essential for optimal cell function. nih.gov The ability of NAC to restore hepatic GSH levels is a key mechanism in its use as an antidote for acetaminophen (B1664979) overdose, where excessive depletion of GSH leads to liver damage. nih.govnih.gov

Cysteine Provision via Intracellular Deacetylation and Extracellular Redox Exchange Reactions

N-Acetylcysteine delivers cysteine to cells through two primary mechanisms. The first is through intracellular deacetylation, where NAC that has entered the cell is hydrolyzed by cytosolic acylases to release cysteine. tandfonline.comresearchgate.net However, studies have suggested that the rate of intracellular deacetylation of NAC at therapeutically achievable plasma concentrations may not be sufficient to single-handedly support maximal glutathione synthesis. nih.govnih.gov

The second, and potentially more significant, mechanism involves extracellular redox exchange reactions. nih.gov A large portion of cysteine in the plasma exists in its oxidized form, cystine. nih.gov N-Acetylcysteine can react with cystine in the plasma, reducing it to cysteine through thiol-disulfide exchange reactions. nih.gov This newly formed cysteine can then be readily transported into cells to support glutathione synthesis. researchgate.netnih.gov This extracellular action of NAC highlights its efficiency in making cysteine available to cells even at lower plasma concentrations. nih.gov

Direct Scavenging of Reactive Oxygen and Nitrogen Species (RONS)

Beyond its indirect antioxidant effects through glutathione synthesis, N-Acetylcysteine also possesses the ability to directly scavenge a variety of harmful reactive oxygen and nitrogen species (RONS). nih.govoup.com This direct scavenging activity is attributed to the reactivity of its thiol (-SH) group. nih.gov

Reaction Kinetics with Hydroxyl Radicals (•OH) and Nitrogen Dioxide (•NO₂)

N-Acetylcysteine is a particularly effective scavenger of the highly reactive hydroxyl radical (•OH). nih.govnih.gov Pulse radiolysis studies have determined the rate constant for the reaction between NAC and •OH to be approximately 1.36 x 10¹⁰ M⁻¹s⁻¹. nih.gov This rapid reaction rate underscores NAC's capacity to neutralize one of the most damaging free radicals in biological systems.

NAC also reacts efficiently with nitrogen dioxide (•NO₂), another harmful free radical. nih.gov This direct interaction helps to mitigate the cellular damage caused by nitrogen-based reactive species. The ability of NAC to counteract the effects of •NO₂ has been observed in studies investigating its protective effects against nitrogen dioxide-induced lung injury. nih.gov

Interactions with Carbon Trioxide Ion (CO₃•⁻) and Thiyl Radicals (RS•)

Research has shown that N-Acetylcysteine can also interact with and neutralize the carbonate radical anion (CO₃•⁻) and thiyl radicals (RS•). nih.gov The carbonate radical is a significant oxidant formed from the reaction of the hydroxyl radical with bicarbonate or carbonate. The reactivity of NAC with these radicals further expands its spectrum of direct antioxidant activity. Thiyl radicals are generated from the one-electron oxidation of thiols and can participate in damaging chain reactions. While some antioxidants are poor scavengers of thiyl radicals, NAC can effectively interact with them, helping to terminate these harmful processes. nih.gov

Interactive Data Table: Reaction Kinetics of N-Acetylcysteine with RONS

Reactive SpeciesRate Constant (M⁻¹s⁻¹)Reference
Hydroxyl Radical (•OH)1.36 x 10¹⁰ nih.gov
Nitrogen Dioxide (•NO₂)Fast nih.gov
Carbon Trioxide Ion (CO₃•⁻)Fast nih.gov
Thiyl Radical (RS•)Fast nih.gov

Characterization of Reactivity with Superoxide (B77818) (O₂•⁻), Hydrogen Peroxide (H₂O₂), and Peroxynitrite (ONOO⁻)

N-Acetylcysteine exhibits a nuanced reactivity profile with various reactive oxygen species (ROS). While it is a potent scavenger of certain oxidants, its direct interaction with others is less pronounced.

Hydrogen Peroxide (H₂O₂): N-acetylcysteine reacts slowly with hydrogen peroxide (H₂O₂). nih.govcdnsciencepub.com The kinetics of this reaction are dependent on the concentration ratio of NAC to H₂O₂. When the ratio is high (R > 2.5), a stoichiometric oxidation of NAC to its disulfide, N-acetylcystine (RSSR), is observed. cdnsciencepub.com At lower ratios, the oxidation is non-stoichiometric. cdnsciencepub.com The reaction is believed to involve the formation of a complex between NAC and H₂O₂ in the initial stages. cdnsciencepub.com The antioxidant action of NAC against H₂O₂ is a key aspect of its protective effects in cellular systems. nih.gov

Peroxynitrite (ONOO⁻): While direct reactivity data with peroxynitrite is less detailed in the provided context, the antioxidant properties of NAC and its role as a precursor to glutathione (GSH) suggest an indirect role in mitigating peroxynitrite-induced damage. GSH is a known scavenger of peroxynitrite, and by replenishing GSH stores, NAC can contribute to the detoxification of this potent oxidant.

Thiol-Disulfide Exchange and Redox Homeostasis Modulation

A pivotal aspect of NAC's mechanism of action is its involvement in thiol-disulfide exchange reactions, which are fundamental to maintaining cellular and extracellular redox balance. tandfonline.comresearchgate.net

Reduction of Protein Disulfide Bonds in Biological Macromolecules

N-acetylcysteine is an effective agent for reducing disulfide bonds in proteins through a classic thiol-disulfide interchange mechanism. tandfonline.comresearchgate.net This process involves an S_N2 reaction where the thiolate form of NAC attacks a sulfur atom in a disulfide bond, leading to the formation of a mixed disulfide and the release of a free thiol. tandfonline.com This disulfide-breaking capability is the basis for NAC's mucolytic activity, where it reduces the disulfide bridges in mucus glycoproteins, thereby decreasing viscosity. unimi.ittandfonline.com

Restoration and Maintenance of Cellular and Extracellular Thiol Pools

N-acetylcysteine plays a crucial role in replenishing and maintaining the pool of thiols, both within cells and in the extracellular environment. unimi.ittandfonline.com This is primarily achieved through two interconnected mechanisms:

Direct Thiol-Disulfide Exchange: As discussed, NAC can directly reduce disulfide bonds on proteins and other molecules, thereby increasing the concentration of free thiols. tandfonline.comnih.gov For instance, by reducing cysteinylated proteins, NAC liberates cysteine, which can then be utilized for various cellular processes. nih.gov

Glutathione (GSH) Precursor: NAC is readily deacetylated in the body to yield L-cysteine. unimi.it Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. unimi.ittandfonline.com By providing a source of cysteine, NAC boosts the endogenous production of GSH, thereby fortifying the cell's primary defense against oxidative stress. unimi.itnih.gov

Modulation of Redox-Sensitive Intracellular Signaling Pathways (e.g., NF-κB, MAPK, Nrf2)

By altering the cellular redox state, N-acetylcysteine can influence the activity of various redox-sensitive signaling pathways that are critical for cellular function and survival.

NF-κB (Nuclear Factor kappa B): NAC has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. nih.govnih.gov In a heart failure model, NAC decreased NF-κB activation and subsequent myocardial cell apoptosis. nih.gov The proposed mechanism involves the suppression of pro-inflammatory cytokine release, such as TNF-α and IL-6, which are regulated by NF-κB. nih.govnih.gov

MAPK (Mitogen-Activated Protein Kinase): N-acetylcysteine can modulate the MAPK signaling pathways, which are involved in cellular processes like proliferation, differentiation, and apoptosis. ersnet.orgnih.gov Studies have demonstrated that NAC can inhibit the activation of p38 MAPK induced by inflammatory stimuli like IL-1β and TNF-α. ersnet.orgnih.govnih.gov This inhibition of p38 MAPK activation leads to a reduction in the production of chemokines, such as eotaxin and MCP-1. ersnet.orgnih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2): NAC can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. nih.govresearchgate.netdovepress.com Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes, including those for superoxide dismutase and glutathione peroxidase. nih.govresearchgate.net This Nrf2-mediated upregulation of antioxidant enzymes contributes to the amelioration of oxidative stress. nih.govnih.gov

Biosynthesis and Functional Role of Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Species

Emerging research has highlighted a novel mechanism of action for NAC involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species. nih.govresearchgate.net This pathway may explain many of the antioxidant and cytoprotective effects previously attributed solely to NAC's role as a GSH precursor or a direct radical scavenger. nih.govvub.be

NAC-derived cysteine can be desulfurated to produce H₂S, which is then oxidized, primarily in the mitochondria, to form sulfane sulfur species. nih.govnih.gov These sulfane sulfur species are potent antioxidants and can protect proteins from irreversible oxidative damage. researchgate.net It is proposed that these species are the actual mediators of the immediate antioxidant and cytoprotective effects observed with NAC administration. nih.gov H₂S itself has been shown to have vasoprotective effects and can modulate various physiological functions. bmj.comrug.nlresearchgate.net

Metal Chelation Properties and Their Biochemical Implications

N-acetylcysteine possesses metal-chelating properties, primarily through its thiol and carboxyl groups. google.comnih.gov It can form stable complexes with various metal ions, including both essential trace elements and toxic heavy metals. nbscience.comnih.gov

NAC has been shown to chelate heavy metals such as mercury, lead, arsenic, and cadmium, facilitating their excretion from the body. nbscience.com This chelation can mitigate the toxic effects of these metals. nbscience.comresearchgate.net

Furthermore, NAC can interact with essential metals like zinc and copper. nih.gov Studies have shown that NAC treatment can reduce the cellular concentrations of both zinc and copper. nih.gov This interaction can have biochemical implications, as it may modulate the activity of metal-dependent enzymes and signaling pathways. For example, NAC has been shown to inhibit the zinc-induced activation of Nrf2. nih.gov The ability of NAC to bind iron has also been explored, with potential applications in conditions related to iron metabolism. google.com

Chelation of Heavy Metal Ions (e.g., Cd²⁺, Hg²⁺, Pb²⁺)

The chelating properties of N-acetylcysteine are not limited to essential metals; it also effectively binds to toxic heavy metal ions such as cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺). researchgate.net This chelation is a key mechanism in its protective effects against heavy metal toxicity. The thiol group of NAC has a high affinity for these metals, forming stable complexes that can be more readily excreted from the body. researchgate.netnih.gov

The use of NAC in treating heavy metal poisoning is well-documented. nih.gov For instance, NAC has been shown to be an effective chelating agent for lead. examine.commst.edu It can bind to lead ions, facilitating their removal and reducing their accumulation in tissues. examine.com Animal studies have demonstrated that NAC supplementation leads to decreased tissue accumulation and increased urinary excretion of lead. examine.com In humans with occupational lead exposure, oral NAC supplementation reduced blood lead concentrations. examine.com Similarly, NAC is used in the treatment of mercury and arsenic poisoning. nih.govnih.gov

The table below summarizes the chelation capabilities of N-acetylcysteine with various heavy metals.

Heavy Metal IonChelation by NACObserved Effects
Cadmium (Cd²⁺)Yes researchgate.netReduces toxicity nih.gov
Mercury (Hg²⁺)Yes researchgate.netFacilitates excretion nih.gov
Lead (Pb²⁺)Yes examine.comDecreases tissue accumulation, increases urinary excretion examine.com

Impact on Intracellular and Systemic Trace Element Homeostasis

Through its ability to bind with a range of metal ions, N-acetylcysteine can influence the balance of trace elements within cells and throughout the body. researchgate.netnih.gov By chelating essential metals like copper and zinc, NAC can reduce their cellular concentrations. nih.gov In cell culture studies, NAC treatment was shown to lower the cellular content of both copper and zinc. nih.gov Similarly, in animal models, chronic NAC administration led to decreased copper and zinc concentrations in the liver and spleen. nih.gov

Modulation of Mitochondrial Function and Quality Control

N-acetylcysteine exerts significant influence over mitochondrial health through various mechanisms, including the regulation of oxidative stress and the maintenance of mitochondrial integrity.

Regulation of Mitochondrial Reactive Oxygen Species Production

Mitochondria are a major source of cellular reactive oxygen species (ROS). mdpi.com NAC can modulate mitochondrial ROS levels both directly and indirectly. As a precursor to L-cysteine, NAC supports the synthesis of glutathione (GSH), a major intracellular antioxidant that is crucial for neutralizing mitochondrial ROS. nih.govmdpi.com By boosting GSH levels, NAC enhances the cell's capacity to combat oxidative stress originating from the mitochondria. nih.govmdpi.com

However, the effect of NAC on mitochondrial ROS can be complex. While it is generally considered an antioxidant, some studies have shown that under certain conditions, NAC can increase mitochondrial ROS production. researchgate.net This suggests that the impact of NAC on mitochondrial redox status may be context-dependent.

Preservation of Mitochondrial Membrane Potential and Bioenergetics

The mitochondrial membrane potential is a critical parameter for mitochondrial function, including ATP synthesis. Oxidative stress can lead to the dissipation of this potential and impair cellular energy production. nih.gov Research has shown that NAC can help preserve the mitochondrial membrane potential in the face of oxidative insults. mdpi.comnih.gov In studies on cardiomyocytes, NAC was found to improve cell viability and partially restore mitochondrial membrane potential under oxidative stress conditions. nih.gov This protective effect is linked to its ability to reduce ROS levels and maintain mitochondrial function, including ATP content. nih.govmdpi.com

A study on a spinal cord injury model demonstrated that N-acetylcysteine amide (a derivative of NAC) significantly improved compromised mitochondrial bioenergetics in a dose-dependent manner. nih.gov

Influence on Mitochondrial Dynamics (Fusion and Fission) and Mitophagy

Mitochondrial dynamics, encompassing the processes of fusion (merging) and fission (division), and mitophagy (the selective removal of damaged mitochondria) are essential for maintaining a healthy mitochondrial population. nih.gov Emerging evidence indicates that NAC can influence these quality control mechanisms.

Oxidative stress is known to promote mitochondrial fission, leading to fragmented mitochondria that are often targeted for degradation through mitophagy. nih.govmdpi.com By mitigating oxidative stress, NAC can help preserve a more fused and functional mitochondrial network. nih.gov Studies have shown that NAC can regulate the expression of proteins involved in mitochondrial dynamics. For instance, in a model of diabetic nephropathy, NAC treatment was found to upregulate the levels of mitochondrial fusion proteins (Mfn1, Mfn2, and OPA1) and inhibit fission-related proteins (DRP1, FIS1). researchgate.net Furthermore, NAC has been observed to attenuate cardiomyocyte apoptosis by regulating OPA1-mediated mitochondrial quality control. nih.gov

Role in Optic Atrophy 1 (OPA1)-Mediated Mitochondrial Quality Control

N-Acetylcysteine (NAC) has been shown to play a significant role in mitochondrial quality control, partly through its influence on Optic Atrophy 1 (OPA1), a dynamin-related GTPase located at the inner mitochondrial membrane. mdpi.comcreative-proteomics.com OPA1 is a crucial protein in maintaining mitochondrial structure and function. It is a key regulator of mitochondrial inner membrane fusion, a process that allows mitochondria to mix their contents, thereby diluting damaged components and maintaining a healthy mitochondrial network. researchgate.netnih.govnih.gov This process of fusion, along with the opposing process of fission, is collectively known as mitochondrial dynamics, which is a fundamental aspect of mitochondrial quality control. nih.gov

Disruptions in OPA1 function lead to mitochondrial fragmentation, impaired bioenergetics, and increased susceptibility to apoptosis. nih.govnih.gov Mutations in the OPA1 gene are the most common cause of autosomal dominant optic atrophy, a hereditary optic neuropathy characterized by the degeneration of retinal ganglion cells. nih.govnih.govnih.gov

Recent research has highlighted the protective effects of NAC in conditions of oxidative stress, linking its mechanism of action directly to the OPA1 protein. In a study using H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, treatment with NAC was found to mitigate cellular damage by modulating OPA1-mediated mitochondrial quality control. mdpi.comcreative-proteomics.com The study observed that NAC improved cell viability, reduced the levels of reactive oxygen species (ROS), and partially restored the expression of the OPA1 protein. mdpi.comcreative-proteomics.com The protective effects of NAC were diminished when OPA1 was silenced, indicating that NAC's ability to attenuate cardiomyocyte apoptosis and protect against oxidative stress-induced mitochondrial damage is dependent on the presence and function of OPA1. mdpi.comcreative-proteomics.com These findings suggest that NAC exerts its therapeutic effects by supporting the OPA1-mediated mitochondrial quality control system, thereby preserving mitochondrial function and promoting cell survival under oxidative stress. mdpi.com

Table 1: Research Findings on N-Acetylcysteine and OPA1-Mediated Mitochondrial Quality Control

Model System Condition Key Findings Reference
H9c2 CardiomyocytesHydrogen Peroxide-Induced Oxidative StressNAC improved cell viability and reduced ROS levels. mdpi.comcreative-proteomics.com
H9c2 CardiomyocytesHydrogen Peroxide-Induced Oxidative StressNAC partially restored OPA1 protein expression. mdpi.comcreative-proteomics.com
H9c2 Cardiomyocytes with OPA1-siRNAHydrogen Peroxide-Induced Oxidative StressThe protective effects of NAC on mitophagy, mitochondrial dynamics, and apoptosis were attenuated. mdpi.com
H9c2 CardiomyocytesHydrogen Peroxide-Induced Oxidative StressNAC attenuated cardiomyocyte apoptosis via the ROS/OPA1 axis. mdpi.comcreative-proteomics.com

Impact on Sirtuin 3 (SIRT3) Deacetylase Activity and Acetylation Status

N-Acetylcysteine (NAC) has been identified as a modulator of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in mitochondrial homeostasis. mdpi.commdpi.commdpi.com SIRT3 is a key regulator of mitochondrial protein acetylation and is involved in a wide range of cellular processes, including energy metabolism, redox balance, and apoptosis. nih.govmdpi.com It deacetylates and activates numerous mitochondrial enzymes, thereby enhancing mitochondrial function and protecting against oxidative stress. mdpi.commdpi.com

Studies have demonstrated that under conditions of cellular stress, the expression and activity of SIRT3 can be compromised, leading to hyperacetylation of mitochondrial proteins and subsequent mitochondrial dysfunction. mdpi.com NAC has been shown to counteract these effects by positively influencing the SIRT3 signaling pathway. mdpi.commdpi.commdpi.com In a study investigating the effects of Bisphenol A (BPA) and a high-fat diet on rat kidneys, NAC treatment was found to restore the decreased expression of SIRT3. mdpi.com This restoration of SIRT3 levels by NAC was associated with the preservation of mitochondrial homeostasis and a reduction in renal damage. mdpi.comnih.gov

The mechanism by which NAC impacts SIRT3 appears to be linked to the AMPK-PGC-1α signaling axis. Research has shown that NAC treatment can enhance the expression of phosphorylated AMPK and PGC-1α, which are upstream regulators of SIRT3. mdpi.commdpi.com This leads to an increase in SIRT3 expression and activity. mdpi.com A direct consequence of increased SIRT3 activity is the deacetylation of its target proteins. One such critical target is Superoxide Dismutase 2 (SOD2), a major mitochondrial antioxidant enzyme. mdpi.commdpi.com Studies have reported that in response to oxidative stress, SOD2 becomes acetylated, which inhibits its activity. mdpi.com NAC treatment has been shown to decrease the acetylation of SOD2, thereby restoring its function in scavenging mitochondrial reactive oxygen species. mdpi.commdpi.com

Furthermore, in the context of cardiorenal syndrome, NAC administration was found to increase SIRT3 levels in the heart. nih.gov This was accompanied by a decrease in mitochondrial acetylated lysines, an increase in NAD+ levels, and restored activity of SOD2, highlighting NAC's role in mitigating mitochondrial alterations through the modulation of SIRT3 and redox signaling. nih.gov In septic acute kidney injury, NAC has also demonstrated a protective effect by upregulating SIRT3 expression, which in turn inhibits mitochondrial dysfunction and apoptosis in kidney tubular epithelial cells. researchgate.netnih.gov

Table 2: Research Findings on N-Acetylcysteine's Impact on SIRT3 and Acetylation

Model System Condition Key Findings Reference
RatsBisphenol A and High-Fat Diet-Induced Kidney DamageNAC restored the decreased expression of SIRT3. mdpi.comnih.gov
RatsBisphenol A-Induced Kidney and Liver ToxicityNAC enhanced AMPK-PGC-1α-SIRT3 signaling. mdpi.commdpi.com
RatsBisphenol A-Induced Kidney and Liver ToxicityNAC decreased the acetylation of Superoxide Dismutase 2 (SOD2). mdpi.commdpi.com
RatsCardiorenal Syndrome Type 4NAC increased SIRT3 levels and SOD2 activity in the heart. nih.gov
RatsCardiorenal Syndrome Type 4NAC decreased mitochondrial acetylated lysines. nih.gov
Mice and Kidney Tubular Epithelial CellsSeptic Acute Kidney InjuryNAC upregulated SIRT3 expression, inhibiting mitochondrial dysfunction and apoptosis. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Methodologies for N Acetylcysteine Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is the cornerstone for separating and quantifying N-acetylcysteine and its related substances. Various methods have been developed to handle the compound's reactivity and achieve high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of N-acetylcysteine in pharmaceutical formulations and biological samples. researchgate.netajpp.in Reversed-phase (RP-HPLC) is the predominant mode of separation. ajpp.ininsights.bio A key challenge in HPLC analysis is the rapid oxidation of NAC in solution. pcdn.co To counteract this, sample preparations often include the addition of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or pH control by adding acids like citric acid. pcdn.co For instance, adjusting the sample diluent to a pH of 3.3 with citric acid has been shown to keep the assay solution stable for 20 hours. pcdn.co

Several stability-indicating HPLC methods have been developed to separate NAC from its potential impurities and degradation products, such as L-cystine, L-cysteine, N,N'-diacetylcystine, and N,S-diacetylcysteine. researchgate.netijper.org Ion-pair chromatography has also been effectively used, employing reagents like octane (B31449) sulphonate in the mobile phase to enhance the retention and separation of the polar NAC molecule and its impurities on a non-polar stationary phase. ijper.org Detection is typically performed using a UV detector at wavelengths between 213 and 214 nm. ajpp.inrsc.orgitmedicalteam.pl For increased sensitivity, especially in biological samples, pre-column derivatization with agents like N-(1-pyrenyl)maleimide (NPM) allows for highly sensitive fluorescence detection. nih.govpsu.edu

Table 1: Examples of HPLC Methods for N-Acetylcysteine Analysis
Method TypeStationary Phase (Column)Mobile PhaseDetectorKey Findings / ApplicationReference
RP-HPLCPrimesep 100 (4.6x250mm, 5μ)Isocratic: 97% Water (0.1% TFA), 3% Acetonitrile (B52724) (0.1% TFA)UV / MSMethod developed for total NAC in a multivitamin supplement; TCEP identified as an effective reducing agent. pcdn.co
RP-HPLCPhenomenex Luna C-18 (4.5 x 150 mm, 5µ)Buffer and AcetonitrileUV (213 nm)Quantification of NAC in bulk and parenteral injection forms. ajpp.in
Ion-Pair RP-HPLCCadenza C18Gradient: 0.01M octane sulphonate (pH 2.2), methanol, and acetonitrileUV-DADStability-indicating method for NAC effervescent tablets; 0.3 M HCl used as diluent. ijper.org
RP-HPLCLC-180.05 M KH₂PO₄ and acetonitrile (95:5 v/v) with 0.095% phosphoric acidUV (214 nm)Assay of NAC in granules and effervescent tablets without derivatization. rsc.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for the quantification of N-acetylcysteine. researchgate.net A validated HPTLC-densitometric method has been established for the simultaneous determination of NAC and taurine (B1682933) in pharmaceutical dosage forms. scirp.org This technique provides effective separation on pre-coated silica (B1680970) gel plates, and quantification is achieved by scanning the developed spots with a densitometer. scirp.org

Table 2: HPTLC Method for N-Acetylcysteine Analysis
ParameterCondition / Value
Stationary PhasePre-coated silica gel 60 F₂₅₄ HPTLC plates
Mobile Phasen-butanol : acetic acid : water (8:0.5:1.5 v/v/v)
Detection Wavelength295 nm (Densitometric scanning)
Rf Value of NAC0.29
Linearity Range30 - 180 ng/band
scirp.org

For highly sensitive and selective quantification, particularly in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net These methods often determine total N-acetylcysteine after a reduction step to convert any oxidized forms back to the parent thiol. nih.gov The use of an isotope-labeled internal standard, such as d3-N-acetylcysteine, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. nih.gov

Analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, followed by multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. nih.gov For example, the mass transition pair for NAC is often m/z 164 → 122, while its d3-labeled standard is m/z 167 → 123. nih.gov LC-MS/MS methods have been successfully validated and applied to pharmacokinetic studies. nih.govnih.gov

Table 3: LC-MS/MS Method for N-Acetylcysteine Analysis in Plasma
ParameterCondition / Value
ApplicationDetermination of total NAC in human plasma
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Mass Transition (NAC)m/z 164 → 122
Mass Transition (Internal Standard)m/z 167 → 123 (d₃-N-acetylcysteine)
Linearity Range10 - 5000 ng/mL
nih.gov

Gas Chromatography (GC) is less common for N-acetylcysteine analysis due to the compound's low volatility and high polarity. To overcome this, derivatization is required to convert NAC into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A typical derivatization procedure involves a two-step process: esterification of the carboxylic acid group with an alcohol (e.g., 2-propanol) followed by acylation of the amine and thiol groups with an agent like pentafluoropropionic anhydride. nih.gov The resulting volatile derivative can then be analyzed by GC coupled with a mass spectrometer (GC-MS) for sensitive and specific detection. nih.gov This method has been successfully applied to the quantitation of NAC in human plasma. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and characterization of N-acetylcysteine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of N-acetylcysteine. ¹H NMR provides detailed information about the chemical environment of protons within the molecule. The ¹H NMR spectrum of NAC shows characteristic signals corresponding to its distinct proton groups. researchgate.net For instance, in a spectrum recorded in water, signals for the methyl protons, the methylene (B1212753) (CH₂) protons, the alpha-proton (H-C-N), and the thiol (-SH) proton can be clearly identified and assigned. researchgate.nethmdb.ca This technique is fundamental for confirming the identity and purity of the bulk drug substance.

Table 4: ¹H NMR Chemical Shifts for N-Acetylcysteine
Proton GroupChemical Shift (ppm)Multiplicity
Methyl (CH₃)~2.06Singlet
Thiol (SH)~2.44Triplet
Methylene (CH₂)~2.92Multiplet
Alpha-Proton (α-CH)~4.37 - 4.41Multiplet
researchgate.nethmdb.canih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the analysis of N-acetylcysteine, FTIR spectra reveal characteristic absorption bands that correspond to its specific chemical bonds. These spectral fingerprints are instrumental in confirming the identity and purity of the compound.

Studies have shown that the FTIR spectrum of NAC exhibits several key peaks. A notable band is observed in the region of 2545-2549 cm⁻¹, which is attributed to the stretching vibration of the sulfhydryl (-SH) group. scielo.brresearchgate.net Another significant absorption occurs around 3370-3390 cm⁻¹, corresponding to the N-H stretching of the amide group. scielo.brresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid and amide groups gives rise to strong bands typically found between 1713 cm⁻¹ and 1720 cm⁻¹. scielo.brresearchgate.net The presence and position of these bands can confirm the integrity of the NAC molecule. For instance, after processes like micronization, the overlapping spectra of treated and untreated NAC, showing these characteristic peaks, confirm that the chemical structure of the compound remains unaltered. scielo.br

Detailed assignments of other vibrational modes have also been reported. These include the C-O stretching vibration around 1072 cm⁻¹, O-H stretching at approximately 3148 cm⁻¹, C-H bending near 1338 cm⁻¹, and C=C stretching around 1675 cm⁻¹. researchgate.net The amide I and II bands are also identifiable, further characterizing the molecule's structure. researchgate.net When NAC complexes with metal ions, such as Ru(III), significant changes in the FTIR spectrum are observed. The disappearance of the -SH stretching and bending bands, along with a shift in the C-S stretching frequency, confirms the involvement of the sulfhydryl group in the complex formation. opensciencepublications.com

Interactive Table: Characteristic FTIR Absorption Bands of N-Acetylcysteine

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Sulfhydryl (-SH)Stretching2545 - 2549 scielo.brresearchgate.net
Amide (N-H)Stretching3370 - 3390 scielo.brresearchgate.net
Carbonyl (C=O)Stretching1713 - 1720 scielo.brresearchgate.net
Carbon-Oxygen (C-O)Stretching~1072 researchgate.net
Hydroxyl (O-H)Stretching~3148 researchgate.net
Carbon-Hydrogen (C-H)Bending~1338 researchgate.net
Amide IStretching~1560 - 1585 researchgate.net
Amide IIBending~1529 - 1530 researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying molecules in aqueous solutions. The Raman spectrum of N-acetylcysteine is characterized by a prominent band around 2580 cm⁻¹, corresponding to the S-H stretching vibration. rsc.orgscispace.com The intensity of this band is pH-dependent and can be used to determine the apparent ionization constant (pK'a) of the thiol group. rsc.orgscispace.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a metal surface, typically silver or gold nanoparticles. SERS studies of NAC reveal significant spectral changes compared to its normal Raman spectrum. A key observation in the SERS spectrum of NAC on silver colloids is the disappearance of the ν(S-H) band. rsc.orgresearchgate.net This indicates that the deprotonation of the thiol group occurs upon interaction with the metal surface, and the molecule binds to the surface through the sulfur atom. rsc.orgresearchgate.net This interaction is a critical finding, suggesting the potential for using silver nanoparticles as carriers for NAC. rsc.orgresearchgate.net The SERS enhancement factor for NAC has been estimated to be around 10⁶. scispace.com

The SERS spectra can also provide insights into the orientation of the molecule on the metal surface. It has been suggested that there are two possible types of interaction: one involving the carboxylate group and another with the SH group, with the primary interaction being through the C-S group. scispace.com

Interactive Table: Key Raman and SERS Spectral Features of N-Acetylcysteine

TechniqueSpectral FeatureWavenumber (cm⁻¹)Observation/InterpretationReference
Ramanν(S-H)~2580pH-dependent intensity, used for pK'a determination. rsc.orgscispace.com
SERSν(S-H)DisappearsIndicates deprotonation and binding to the metal surface via the sulfur atom. rsc.orgresearchgate.net
SERS--Signal enhancement factor of approximately 10⁶. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of N-acetylcysteine. The method is often based on the reaction of NAC with other reagents to produce a colored complex that can be measured spectrophotometrically. For instance, a method involving the reduction of Fe(III) to Fe(II) by NAC, followed by the complexation of Fe(II) with 2,4,6-tripyridyl-s-triazine (TPTZ), results in a complex with a maximum absorbance at 593 nm. nih.gov This method has a detection limit of 0.14 μM for NAC. nih.gov Another approach utilizes the complexation of NAC with palladium(II), forming a complex with a maximum absorbance at 380 nm. nih.gov The detection limit for this method is 5.84 × 10⁻⁶ mol L⁻¹. nih.gov Direct UV spectrophotometric methods have also been developed, with NAC showing maximum absorbance at wavelengths around 216 nm or 235 nm depending on the solvent used. researchgate.netajper.com

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry and conformational changes of chiral molecules like N-acetyl-L-cysteine. The CD spectrum of NAC is sensitive to its environment and interactions with other molecules. For example, the reaction of NAC with cupric ions (Cu²⁺) can be monitored using CD spectroscopy. nih.gov The formation of intermediates during this reaction is characterized by the development of positive Cotton effects at 284 nm and 302 nm. nih.gov As the reaction progresses, these peaks change, with the appearance of a negative band around 308 nm and a positive band at approximately 330 nm. nih.gov These spectral changes provide valuable information about the kinetics and mechanism of the reaction, as well as the structure of the transient species formed. nih.gov The CD spectra of NAC are also influenced by pH, reflecting changes in the ionization state of the molecule. rsc.org

Interactive Table: UV-Vis and CD Spectroscopic Data for N-Acetylcysteine Analysis

TechniqueMethod/Reactionλmax (nm)Detection LimitReference
UV-VisFe(III)-TPTZ complex5930.14 μM nih.gov
UV-VisPalladium(II) complex3805.84 × 10⁻⁶ mol L⁻¹ nih.gov
UV-VisDirect, in 0.1N NaOH2350.35 µg/ml researchgate.net
UV-VisDirect, in Methanol:Water21619.78 µg/ml ajper.com
CDReaction with Cu²⁺284, 302Not specified nih.gov

Electrochemical and Other Quantitative Assays

Electrochemical methods offer high sensitivity and selectivity for the determination of N-acetylcysteine, often without the need for extensive sample preparation.

Differential Pulse Polarography and Voltammetry

Differential pulse polarography and voltammetry are sensitive electrochemical techniques used for the quantitative analysis of NAC. These methods often employ chemically modified electrodes to enhance the electrochemical response. For instance, a carbon paste electrode modified with copper nitroprusside has been used for the cyclic voltammetric determination of NAC. electrochemsci.orgresearchgate.net This modified electrode exhibits electrocatalytic activity towards the oxidation of NAC, with a linear range of 9.9 × 10⁻⁵ to 8.9 × 10⁻⁴ mol L⁻¹ and a detection limit of 4.18 × 10⁻⁵ mol L⁻¹. electrochemsci.orgresearchgate.net

Another approach involves the use of a glassy carbon electrode modified with carbon nanotubes and a 1-benzyl-4-ferrocenyl-1H- rsc.orgnih.govnih.gov-triazole (BFT) mediator for the simultaneous determination of NAC and folic acid. nih.gov Using square wave voltammetry, a calibration curve for NAC was obtained in the range of 0.1-600.0 μM, with a detection limit of 62.0 nM. nih.gov Differential pulse voltammetry (DPV) has also been utilized with a carbon-paste electrode modified with cobalt salophen complexes. capes.gov.br This method provided a linear dynamic range from 1 × 10⁻⁷ to 1 × 10⁻⁴ M and a detection limit of 5 × 10⁻⁸ M. capes.gov.br Furthermore, the electrocatalytic oxidation of NAC at a boron-doped diamond electrode in the presence of lipoic acid as a catalyst has been demonstrated using DPV, with a linear response for NAC from 1 to 100 μmol L⁻¹. researchgate.net

Interactive Table: Performance of Voltammetric Methods for N-Acetylcysteine Determination

ElectrodeTechniqueLinear RangeDetection LimitReference
Copper nitroprusside modified carbon pasteCyclic Voltammetry9.9 × 10⁻⁵ - 8.9 × 10⁻⁴ mol L⁻¹4.18 × 10⁻⁵ mol L⁻¹ electrochemsci.orgresearchgate.net
BFT-carbon nanotube modified glassy carbonSquare Wave Voltammetry0.1 - 600.0 μM62.0 nM nih.gov
Cobalt salophen modified carbon pasteDifferential Pulse Voltammetry1 × 10⁻⁷ - 1 × 10⁻⁴ M5 × 10⁻⁸ M capes.gov.br
Boron-doped diamond with lipoic acid catalystDifferential Pulse Voltammetry1 - 100 μmol L⁻¹Not specified researchgate.net

Chemiluminescence Detection

Chemiluminescence-based assays provide a highly sensitive means for quantifying N-acetylcysteine. These methods are typically based on the ability of NAC to either enhance or inhibit a chemiluminescent reaction. One such method involves the inhibition of the luminol-H₂O₂ reaction catalyzed by silver nanoparticles. nih.gov This approach offers a linear range for NAC determination between 0.034 and 0.98 µg/mL, with a detection limit of 0.010 µg/mL. nih.gov

Another chemiluminescence method is based on the inhibition of the luminol-hydrogen peroxide-hemoglobin system by NAC. nuph.edu.ua The concentration-dependent inhibition of the chemiluminescence intensity allows for the quantitative determination of NAC. nuph.edu.ua Conversely, an enhancing effect of NAC on the luminol-hydrogen peroxide reaction in an alkaline solution has also been reported, with a detection limit of 7×10⁻⁹ g/ml. researchgate.net These methods are noted for their speed, simplicity, and high sensitivity, often eliminating the need for complex sample preparation. nuph.edu.ua

Interactive Table: Chemiluminescence Methods for N-Acetylcysteine Quantification

SystemEffect of NACLinear RangeDetection LimitReference
Luminol-H₂O₂-Silver NanoparticlesInhibition0.034 - 0.98 µg/mL0.010 µg/mL nih.gov
Luminol-H₂O₂-HemoglobinInhibitionNot specifiedNot specified nuph.edu.ua
Luminol-H₂O₂ (alkaline)EnhancementNot specified7×10⁻⁹ g/ml researchgate.net

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of N-acetylcysteine and its impurities in pharmaceutical preparations. nih.gov The method typically involves the use of a buffer system, such as a borate (B1201080) buffer at an alkaline pH, to achieve optimal separation. nih.gov In one study, the limit of detection for NAC was established, and the method was validated for linearity, precision, and repeatability. nih.gov

CE can also be used for the enantiomeric separation of N-acetylcysteine after derivatization. For example, after derivatization with o-phthaldialdehyde, the D-enantiomer of N-acetyl-L-cysteine can be detected down to a ratio of 0.4:99.6 within a short analysis time. nih.gov For the analysis of NAC in biological samples like human plasma, CE coupled with laser-induced fluorescence (LIF) detection offers high sensitivity. unibo.it After a derivatization step, this method can achieve detection limits as low as 10 ng/mL. unibo.it Furthermore, CE methods have been developed for the simultaneous determination of NAC and other amino acids in parenteral nutrition products. researchgate.netscienceopen.com

Interactive Table: Capillary Electrophoresis Methods for N-Acetylcysteine Analysis

ApplicationDetection MethodBuffer/ConditionsKey Finding/PerformanceReference
Quality control of pharmaceuticalsUV100 mmol/l borate, pH 8.40Determination of NAC and impurities at 0.1% levels. nih.gov
Enantiomeric separationNot specifiedNot specifiedDetection of D-enantiomer down to 0.4:99.6 ratio. nih.gov
Analysis in human plasmaLaser-Induced Fluorescence (LIF)Basic carbonate bufferDetection limit of 10 ng/mL. unibo.it
Parenteral nutrition productsNot specifiedBorate buffer (alkaline pH)Simultaneous determination with other amino acids. researchgate.netscienceopen.com

Surface Interaction and Adsorption Studies

The study of how N-acetylcysteine hydrochloride interacts with and adsorbs onto various surfaces is crucial for understanding its mechanisms of action in diverse applications, from biomedical materials to environmental science. Advanced analytical techniques provide detailed insights into the nature of these surface phenomena, revealing information about binding, molecular orientation, and the electrical properties of the interface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Adduct Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. researchgate.netresearchgate.netyoutube.com The method is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. youtube.com By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is characteristic of the element and its chemical environment. youtube.comuic.edu

In research involving N-acetylcysteine (NAC), XPS is instrumental in characterizing the formation of surface adducts. For instance, it has been employed to quantify the adsorption of heavy metal ions onto NAC-functionalized surfaces. nih.gov In one study, XPS analysis of the Pb 4f orbital was used to demonstrate and quantify the chemical binding of Pb(II) to NAC, highlighting its potential for chelation-based treatments. nih.gov The technique can distinguish between different chemical states, such as protonated and deprotonated forms of functional groups, by identifying shifts in binding energy. uic.edu This capability is crucial for understanding how pH influences the interaction of NAC with surfaces. For example, the protonation state of amine and carboxyl groups can be monitored by observing the N 1s and C 1s spectra, respectively. uic.edu Studies have shown that the N 1s peak for a protonated amine appears at a higher binding energy (around 401.4 eV) compared to the neutral amine or amide group (around 400.0 eV). uic.edu Similarly, deprotonation of a carboxyl group results in a characteristic shift in the C 1s spectrum. uic.edu

This analytical approach provides direct evidence of surface interactions and can elucidate the specific chemical moieties of the N-acetylcysteine molecule involved in the binding process.

Table 1: Representative XPS Binding Energies for Functional Groups in N-Acetylcysteine Studies

Functional GroupSpectral RegionTypical Binding Energy (eV)Reference
Amide/Neutral AmineN 1s400.0 ± 0.2 uic.edu
Protonated Amine (-NH3+)N 1s401.4 ± 0.2 uic.edu
Carboxylic Acid (-COOH)C 1s (O-C=O)289.0 ± 0.4 uic.edu
Carboxylate (-COO-)C 1s~287.9 uic.edu
Thiol (S-H)S 2p~163-164

Quartz Crystal Microbalance with Dissipation (QCM-D)

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, label-free technique that monitors mass changes and viscoelastic properties at surfaces. nanoscience.comscispace.com It utilizes a piezoelectric quartz crystal sensor that oscillates at a specific resonant frequency. nih.gov When molecules adsorb onto the sensor surface, the oscillation frequency decreases, and this change (Δf) is proportional to the adsorbed mass (including hydrodynamically coupled solvent), as described by the Sauerbrey relation for thin, rigid films. scispace.com

Crucially, QCM-D also measures the energy dissipation (ΔD) of the oscillating sensor. nih.gov Dissipation reflects the softness or viscoelasticity of the adsorbed layer; a soft, hydrated, or non-rigid layer will cause a larger energy loss and thus a higher ΔD value. nanoscience.comelsevierpure.com This dual-measurement capability makes QCM-D superior to conventional QCM for studying soft molecular layers, such as adsorbed proteins or N-acetylcysteine. scispace.comnih.gov

In N-acetylcysteine research, QCM-D is used to study the kinetics and dynamics of its adsorption onto various surfaces and its interaction with other biomolecules. For example, the interaction between NAC and the protein ovalbumin has been investigated using QCM-D. nih.gov The study monitored the changes in frequency and dissipation upon the addition of NAC to an ovalbumin-coated sensor, providing insights into the binding process. The results indicated a spontaneous interaction driven primarily by van der Waals forces and hydrogen bonding. nih.gov Such studies can quantify binding kinetics and determine important thermodynamic parameters. nih.gov

Table 2: Thermodynamic and Kinetic Parameters for N-Acetylcysteine (NAC) and Ovalbumin (OVA) Interaction Measured by Spectroscopic and QCM-D Methods

ParameterValueTemperature (K)Reference
Quenching Constant (Kq)13.48 x 10¹² L mol⁻¹ s⁻¹298 nih.gov
Quenching Constant (Kq)15.59 x 10¹² L mol⁻¹ s⁻¹304 nih.gov
Quenching Constant (Kq)17.50 x 10¹² L mol⁻¹ s⁻¹310 nih.gov
Enthalpy Change (ΔH)-150.58 kJ mol⁻¹- nih.gov
Entropy Change (ΔS)-433.51 J mol⁻¹ K⁻¹- nih.gov
Gibbs Free Energy (ΔG)-21.39 kJ mol⁻¹- nih.gov

Point-of-Zero Charge (PZC) Measurements

The Point-of-Zero Charge (PZC) is the pH at which the net electrical charge on a particle's surface is zero. youtube.comwikipedia.org It is a fundamental parameter in surface science, as the surface charge of a material dictates its interaction with ions and molecules in its environment. wikipedia.org The surface of a material can become positively charged at a pH below the PZC and negatively charged at a pH above the PZC. youtube.com PZC can be determined by various methods, including acid-base titrations and mass titration. wikipedia.orgresearchgate.net

In the context of N-acetylcysteine hydrochloride, PZC measurements are essential for understanding its adsorption behavior onto different substrates, such as nanoparticles, minerals, or biomaterials. The adsorption of NAC, which itself has ionizable carboxylic acid and thiol groups, can significantly alter the surface charge of a material and shift its PZC.

For instance, studies have investigated the effect of NAC adsorption on the surface properties of magnetic nanoparticles. mdpi.com By measuring the zeta potential, which is related to surface charge, at different pH values, the isoelectric point (IEP)—the pH at which the zeta potential is zero—can be determined. In the absence of specific ion adsorption, the IEP is equivalent to the PZC. wikipedia.org Research has shown that as the concentration of NAC adsorbed onto poly-L-lysine-modified magnetic nanoparticles increases, the zeta potential decreases, indicating that the NAC molecule imparts a more negative charge to the surface. mdpi.com This shift is critical for controlling the stability of colloidal suspensions and the interaction of the nanoparticles with biological systems.

Table 3: Effect of N-Acetylcysteine (NAC) Adsorption on the Zeta Potential of Amino-Modified Magnetic Nanoparticles (MNPs)

Theoretical Weight Ratio (NAC/MNPs)Approximate Zeta Potential (mV)Reference
0~ +35 mdpi.com
1~ +33 mdpi.com
5~ +30 mdpi.com
10~ +5 mdpi.com
20~ -20 mdpi.com

Data are estimated from graphical representations in the source material.

Biochemical and Molecular Interaction Studies of N Acetylcysteine

Protein-Ligand Binding Dynamics and Structural Interactions

Molecular Docking Simulations with Target Proteins (e.g., Viral Proteases)

N-Acetylcysteine (NAC) has been the subject of molecular docking studies to evaluate its potential binding to viral proteases, particularly the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. nbuv.gov.ua These computational simulations provide insights into the binding affinities and specific molecular interactions that could inhibit the protease's function.

In one study, the binding affinity of NAC to the SARS-CoV-2 main protease was calculated to be -4.24 kcal/mol. chemrxiv.orgchemrxiv.org The docking analysis revealed that NAC, a derivative of cysteine, interacts with key amino acid residues within the active site of the protease, including Cys-145, His-163, and Gly-143. chemrxiv.orgchemrxiv.org The interaction with Cys-145 is of particular interest as this residue is a critical component of the catalytic dyad of the enzyme. nih.gov It has been suggested that NAC's ability to bind to Cys-145 could potentially inhibit the protease's activity, thereby interfering with viral replication. nih.gov

Another investigation using molecular docking also explored the binding of NAC and its derivatives to the SARS-CoV-2 Mpro. nbuv.gov.ua This study identified the active site of the protease as containing residues such as Thr26, Tyr54, Phe140, Asn142, Gly143, Ser144, Cys145, His163, His164, Glu166, and His172. nbuv.gov.ua While derivatives of NAC showed potentially better binding, NAC itself was confirmed to have inhibitory activity against the main protease. nbuv.gov.ua

Binding Affinity of N-Acetylcysteine with SARS-CoV-2 Main Protease
CompoundBinding Affinity (kcal/mol)Interacting Residues
N-Acetylcysteine-4.24Cys-145, His-163, Gly-143

Interaction with Albumins (e.g., Regeneration of Albumin Cys34)

N-Acetylcysteine plays a significant role in modulating the antioxidant capacity of plasma through its interaction with human serum albumin (HSA). Specifically, NAC is capable of regenerating the free thiol group of the Cysteine-34 residue (Cys34) of albumin. nih.govunimib.it Cys34 is a major scavenger of oxidant species in the plasma, and in conditions of oxidative stress, it can become oxidized, often forming a disulfide bond with a cysteine molecule, resulting in a form known as cysteinylated albumin (HSA-Cys). nih.gov The physiological content of this cysteinylated form is typically less than 30% in healthy individuals but can increase to 40% or more under oxidative stress. nih.gov

NAC acts by selectively breaking the disulfide bond in HSA-Cys. nih.govnih.gov This thiol-disulfide exchange reaction regenerates the free, reduced form of Cys34 and produces a mixed disulfide of NAC and cysteine (NAC-Cys). nih.gov The regenerated albumin Cys34 can then continue to exert its antioxidant function. nih.govnih.govresearchgate.net Molecular modeling studies have indicated that the NAC-Cys disulfide does not readily react back with the regenerated Cys34, which helps to maintain the albumin in its reduced, active state. nih.gov This mechanism highlights NAC's role as an indirect extracellular antioxidant, as it restores the function of a primary plasma antioxidant. nih.gov Both in vitro and in vivo studies have demonstrated that administration of NAC leads to a decrease in the levels of thiolated HSA and a corresponding increase in the native, reduced form of albumin (mercaptoalbumin). nih.govunimib.it

Binding with Other Biological Macromolecules (e.g., Ovalbumin)

The interaction between N-Acetylcysteine and other biological macromolecules, such as ovalbumin (OVA), has been investigated using various spectroscopic and simulation techniques. nih.gov These studies reveal that NAC can bind to ovalbumin, leading to changes in the protein's conformation.

The binding of NAC to ovalbumin has been shown to be a spontaneous interaction, driven primarily by van der Waals forces and hydrogen bonding. nih.gov Thermodynamic analysis of this interaction has yielded the following parameters: a negative enthalpy change (ΔH) of -150.58 kJ mol⁻¹, a negative entropy change (ΔS) of -433.51 J mol⁻¹ K⁻¹, and a negative Gibbs free energy change (ΔG) of -21.39 kJ mol⁻¹. nih.gov

The interaction with NAC induces significant alterations in the secondary structure of ovalbumin. Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy have shown that in the presence of NAC, the α-helix content of ovalbumin increases substantially, while the β-sheet content decreases. nih.gov For instance, the α-helix content was observed to increase from 2.8% in pure ovalbumin to 22.9% in the presence of NAC. nih.gov This indicates that the binding of NAC can refold parts of the protein, leading to a more ordered helical structure. Fluorescence and UV absorption spectroscopy also confirm the interaction, showing a decrease in the fluorescence intensity and absorption of ovalbumin upon the addition of NAC, which is indicative of static quenching. nih.gov

Thermodynamic Parameters for the Interaction of N-Acetylcysteine with Ovalbumin
ParameterValue
ΔH (Enthalpy Change)-150.58 kJ mol⁻¹
ΔS (Entropy Change)-433.51 J mol⁻¹ K⁻¹
ΔG (Gibbs Free Energy Change)-21.39 kJ mol⁻¹

Physicochemical Interactions with Cellular Membranes and Liposomes

The interaction of N-Acetylcysteine with cellular membranes has been explored using model systems such as liposomes, particularly those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). rsc.orgconicet.gov.ar These studies, employing techniques like differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy, reveal that the interaction is pH-dependent and affects the physicochemical properties of the lipid bilayer. rsc.orgconicet.gov.ar

At physiological pH (around 7), NAC appears to have a different distribution within the membrane domains compared to acidic pH. conicet.gov.ar It can promote the formation of crystalline liquid domains. conicet.gov.ar An increase in NAC concentration at this pH leads to a stabilization of the gel phase of the membrane. conicet.gov.ar FTIR analysis indicates that at physiological pH, there is a slight increase in the population of gauche rotamers in the hydrophobic region of the bilayer, suggesting a new ordering of the lipid chains. conicet.gov.ar

The interaction primarily involves the polar head groups of the phospholipids. The phosphate group (PO₂⁻) of DPPC acts as a sensor for the formation of new intermolecular bonds, leading to the creation of different domains within the membrane. rsc.orgconicet.gov.ar Vibrational spectroscopy has also suggested that the lipid can act as an oxidant on the thiol group of NAC. rsc.orgconicet.gov.ar The non-monotonic behavior observed in the DPPC:NAC complex is attributed to the varying concentrations of NAC within the bilayer as it accommodates itself to achieve the greatest stability. conicet.gov.ar

Comparative Molecular Reactivity and Reducing Potentials

Comparative Studies with Endogenous Thiols (e.g., Cysteine, Glutathione)

N-Acetylcysteine is a derivative of the amino acid L-cysteine and serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govinvigormedical.comtandfonline.com The chemical properties of NAC, particularly the pKa of its thiol group, influence its reactivity compared to cysteine and glutathione.

The pKa of the thiol group in NAC is approximately 9.5, which is significantly higher than that of cysteine (8.3) and glutathione (8.7). acs.org This means that at a physiological pH of 7.4, a much smaller fraction of NAC exists in the reactive thiolate anion (RS⁻) form. Only about 0.8% of NAC is in the thiolate form at this pH, compared to 12.6% for cysteine. acs.org Despite the lower concentration of the active thiolate form, NAC exhibits a higher disulfide-reducing activity than both cysteine and glutathione, which is attributed to its stronger nucleophilicity. acs.org

The presence of the acetyl group on the nitrogen atom of NAC reduces the reactivity of the thiol group compared to that of cysteine, making NAC less susceptible to oxidation and dimerization. nih.gov This increased stability and solubility make NAC a more effective source of cysteine for replenishing intracellular glutathione levels. nih.gov While NAC can directly scavenge some reactive oxygen species, its primary antioxidant effect in vivo is considered to be indirect, stemming from its role as a precursor to GSH. nih.govtandfonline.com The rate constants for the reaction of NAC and GSH with reactive oxygen species are several orders of magnitude lower than those of antioxidant enzymes. nih.gov

Comparison of Thiol pKa Values
CompoundThiol Group pKa% in Thiolate Form at pH 7.4
N-Acetylcysteine9.50.8%
Cysteine8.312.6%
Glutathione8.7Not specified in sources

Theoretical and Computational Approaches in N Acetylcysteine Research

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like N-acetylcysteine. By simulating the atomic motions over time, researchers can identify stable conformations, understand their relative energies, and map the pathways for interconversion between them.

An exhaustive conformational analysis of an N-acetylcysteine derivative, N-acetyl-L-cysteine-N-methylamide, was performed using ab initio (RHF/6-31G(d)) and Density Functional Theory (B3LYP/6-31G(d)) computations. nih.gov While multidimensional analysis predicted 81 possible structures, 47 distinct relaxed structures were identified and optimized. nih.gov This highlights the complexity of the conformational space. The study also revealed that recalculating at a higher level of theory led to seven significant conformational migrations, demonstrating the sensitivity of the results to the computational method employed. nih.gov

Such simulations provide crucial information on how the polar side chain of N-acetylcysteine influences the conformational preferences of peptide structures. nih.gov Furthermore, studies on N-acetylcysteine itself have identified different polymorphic forms, such as Form I (triclinic) and Form II (orthorhombic), which exhibit distinct hydrogen bonding patterns (e.g., S-H···O vs. N-H···S interactions). researchgate.netrsc.org Computational methods like Hirshfeld surface analysis are used to compare these conformational polymorphs. researchgate.netrsc.org Understanding the conformational dynamics is essential as it influences the molecule's physical properties and biological activity. All-atomistic MD simulations are a key tool for characterizing the structure and dynamics of such molecules and their interactions with other biological components like DNA. nih.gov

Table 1: Computational Methods in Conformational Analysis of N-Acetylcysteine and its Analogs

MethodBasis SetApplicationKey FindingsReference
Ab initio (RHF)6-31G(d)Conformational analysis of N-acetyl-l-cysteine-N-methylamideIdentified 47 relaxed structures and transition states. nih.gov
DFT (B3LYP)6-31G(d)Conformational analysis of N-acetyl-l-cysteine-N-methylamideOptimized structures and observed conformational migrations. nih.gov
Hirshfeld Surface AnalysisN/AComparison of conformational polymorphs of NACDistinguished intermolecular interaction patterns in Form I and Form II. researchgate.netrsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-acetylcysteine. DFT models allow for the accurate calculation of molecular properties that govern the molecule's interactions. nih.gov

DFT studies have been employed to investigate the structural and electronic properties of the N-acetylcysteine molecule to understand its behavior in various chemical environments. For instance, calculations at the B3LYP theory level with a 6-31G+(d) basis set have been used to determine quantum chemical descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electron-donating and accepting capabilities. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and kinetic stability. nih.gov

The application of Koopmans' theorem within the DFT framework allows for the calculation of ionization potential and electron affinity from HOMO and LUMO energies, respectively. These values are then used to determine global reactivity descriptors like electronegativity and global hardness. tandfonline.com Furthermore, DFT calculations can model the adsorption of N-acetylcysteine on surfaces, with the Gibbs free energy of adsorption (ΔGads) indicating the spontaneity and mechanism (chemisorption vs. physisorption) of the interaction.

Table 2: Key Quantum Chemical Descriptors for N-Acetylcysteine

DescriptorSignificanceTypical Application
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicting sites for electrophilic attack and calculating ionization potential.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicting sites for nucleophilic attack and calculating electron affinity.
ΔE (LUMO-HOMO Gap)Energy difference between LUMO and HOMO; indicates chemical reactivity and stability.Assessing the molecule's kinetic stability and reactivity in chemical reactions.
ΔGadsGibbs Free Energy of Adsorption; indicates spontaneity and type of surface interaction.Studying the interaction of NAC with metal surfaces or nanoparticles.

Mathematical Modeling of Biochemical Pathways and Reaction Kinetics

Mathematical modeling is a crucial approach to understanding the complex role of N-acetylcysteine in biochemical systems, particularly its function as a precursor for glutathione (B108866) (GSH) synthesis. These models use systems of equations to simulate and predict the behavior of metabolic pathways under various conditions.

One significant application is modeling the mechanism of N-acetylcysteine in sustaining GSH synthesis in human erythrocytes. A mathematical model was developed based on experimental data from ¹H-NMR, which showed that N-acetylcysteine participates in redox exchange reactions with cystine (the oxidized form of cysteine) to produce cysteine. nih.govtandfonline.com The model demonstrated that therapeutically achievable plasma concentrations of N-acetylcysteine (around 100 µM) could react with plasma cystine to generate approximately 50 µM of cysteine. nih.govtandfonline.comresearchgate.net This level of cysteine is sufficient to support maximal rates of GSH synthesis, which is critical for cellular antioxidant defense. nih.govtandfonline.com

This modeling approach provided a key insight: the primary therapeutic action of administered N-acetylcysteine is likely the reduction of plasma cystine to cysteine, which is then taken up by cells for GSH synthesis. nih.govtandfonline.com This contrasts with the mechanism of direct intracellular deacetylation, which would require therapeutically unattainable plasma concentrations of over 1.0 mM to achieve the same effect. nih.govtandfonline.com

Kinetic studies have also been performed to quantify the uptake and deacetylation of N-acetylcysteine by erythrocytes. The uptake follows first-order kinetics, and the deacetylation process has a measured Km of 1.49+/-0.16 mM and a Vmax of 2.61+/-0.08 µmol L⁻¹ min⁻¹. nih.gov These kinetic parameters are essential inputs for building accurate mathematical models of N-acetylcysteine's metabolic fate and efficacy. nih.govucl.ac.uk

Natural Bond Orbital (NBO) Analysis for Electronic Properties

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic properties of molecules by providing a localized, Lewis-like description of bonding. It analyzes the filled (donor) and empty (acceptor) orbitals to reveal intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. researchgate.net

In studies of N-acetylcysteine, NBO analysis is often performed in conjunction with DFT calculations to gain a deeper understanding of its electronic structure. researchgate.net The analysis can identify the active centers in the molecule, such as atoms with significant negative partial charges, which are likely sites for interaction and adsorption onto surfaces. wisc.edu

NBO analysis quantifies the stabilization energy, E(2), associated with donor-acceptor interactions. This energy represents the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis-type NBO (acceptor). For example, a strong intramolecular hyperconjugative interaction might involve the donation of electron density from a lone pair orbital (e.g., on an oxygen or nitrogen atom) to an antibonding orbital (σ* or π*) of an adjacent bond. clinmedjournals.org These interactions are crucial for understanding the molecule's conformation, stability, and reactivity. The magnitude of the E(2) value indicates the strength of the interaction, providing a quantitative measure of electronic delocalization and its stabilizing effect. wisc.edu

Emerging Research Avenues and Unresolved Mechanistic Questions

Elucidation of Specific Intracellular Transport and Bioavailability Mechanisms

The oral bioavailability of N-acetylcysteine is notably low, with studies indicating it ranges from 4.0% to 11.6%. nih.govjvsmedicscorner.comnih.govresearchgate.net This is largely attributed to extensive first-pass metabolism in the gut wall and liver. nih.govresearchgate.net Upon oral administration, NAC is absorbed in the stomach and intestines. protocolforlife.com After absorption, it is metabolized into cysteine, glutathione (B108866), and inorganic sulfite (B76179) in the intestinal wall, liver, and kidneys. protocolforlife.com

A significant portion of NAC in plasma exists in oxidized forms, such as N,N'-diacetylcystine, and as mixed disulfides with other thiols like cysteine and glutathione. jvsmedicscorner.com It can also bind to plasma proteins through disulfide bonds. jvsmedicscorner.com The terminal half-life of total NAC after oral administration is approximately 6.25 hours. nih.govjvsmedicscorner.com Research has shown that after an oral dose, about one-third is eliminated in the urine within 24 hours. protocolforlife.com

Understanding the precise mechanisms governing its transport into different cell types remains an area of active investigation. While it is known that NAC can act outside the cell to reduce cystine to cysteine, which is then transported into the cell at a much faster rate, the specific transporters involved and the regulation of this process are not fully elucidated. sfrbm.org The compound's distribution is primarily to the kidneys and liver, with smaller amounts found in the adrenal glands, lungs, spleen, blood, and brain. protocolforlife.com Further research is needed to clarify the specific transport proteins and cellular factors that dictate the intracellular availability of NAC and its metabolites in different tissues and pathological states.

Table 1: Pharmacokinetic Parameters of N-Acetylcysteine (NAC)

ParameterValueReference
Oral Bioavailability4.0% - 11.6% nih.govjvsmedicscorner.comnih.govresearchgate.net
Volume of Distribution (Total NAC)0.47 L/kg nih.govjvsmedicscorner.com
Plasma Clearance (Total NAC)0.11 L.h-1.kg-1 nih.govjvsmedicscorner.com
Terminal Half-Life (Oral)6.25 hours nih.govjvsmedicscorner.comnih.govresearchgate.net
Primary Organs of MetabolismIntestinal wall, liver, kidneys protocolforlife.com
Primary Organs of DistributionKidney, liver protocolforlife.com

Complex Interplay with Broader Cellular Signaling Networks Beyond Direct Redox Regulation

Beyond its direct role as a glutathione precursor, NAC is increasingly recognized for its complex interactions with various cellular signaling networks. researchgate.net Research has demonstrated that NAC can modulate signaling pathways that are not solely dependent on its antioxidant capacity.

One key area of investigation is its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govspandidos-publications.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. spandidos-publications.com Studies have shown that NAC can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.govresearchgate.net In patients with sepsis, administration of NAC was found to decrease NF-κB activation in mononuclear leukocytes. nih.gov Similarly, in a heart failure model, NAC decreased NF-κB activation and subsequent myocardial cell apoptosis. spandidos-publications.com The proposed mechanism involves the inhibition of upstream events that lead to NF-κB activation. researchgate.net

Another significant signaling pathway influenced by NAC is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.govatsjournals.org The MAPK family, which includes extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), is involved in cellular processes like proliferation, differentiation, and apoptosis. atsjournals.orgnih.gov Research has shown that NAC can attenuate the activation of p38 MAP kinase induced by tumor necrosis factor-alpha (TNF-α). nih.gov In human airway smooth muscle cells, NAC was found to inhibit the interleukin-1beta-induced activation of p38 MAPK, leading to a reduction in chemokine release. nih.gov However, the effects of NAC on MAPK signaling can be context-dependent. For instance, in a serum-depleted environment, NAC inhibited the activation of ERK, p38, and JNK, while in the presence of serum, it enhanced the activation of p38 and JNK. atsjournals.org

Furthermore, emerging evidence suggests that NAC's effects extend to other signaling molecules and pathways. It has been shown to reduce miR-146a and NF-κB p65 inflammatory signaling. nih.gov Additionally, NAC has been found to activate the Sirtuin 3 (SIRT3) deacetylase and increase the activity of superoxide (B77818) dismutase 2 (SOD-2) in the heart. mdpi.com These findings highlight the pleiotropic effects of NAC on cellular signaling, warranting further investigation to fully understand these complex interactions.

Table 2: Impact of N-Acetylcysteine on Cellular Signaling Pathways

Signaling PathwayEffect of NACInvestigated ModelReference
NF-κB Inhibition of activationSepsis patients, heart failure models, liver cancer cells nih.govspandidos-publications.comufrgs.br
Reduction of pro-inflammatory cytokines (IL-6, IL-8, TNF-α)Sepsis patients, human airway smooth muscle cells, various cell lines nih.govresearchgate.netnih.govmdpi.com
p38 MAPK Attenuation of activationHuman pulmonary vascular endothelial cells, human airway smooth muscle cells nih.govnih.gov
ERK, JNK Context-dependent inhibition or enhancement of activationCell culture models atsjournals.org
miR-146a/NF-κB p65 Reduction of signalingCadmium hepatotoxicity in rats nih.gov
SIRT3/SOD-2 Activation/Increase in activityCardiorenal syndrome model mdpi.com

Investigating Context-Dependent Pro-oxidant Activities

While N-acetylcysteine is widely recognized for its antioxidant properties, a growing body of evidence reveals that it can exhibit pro-oxidant activities under specific conditions. sfrbm.orgmdpi.com This paradoxical effect is dependent on the cellular context, including the local redox environment and the presence of other substances. atsjournals.orgnih.gov

In certain situations, NAC can undergo auto-oxidation and behave as an oxidant, particularly in environments where glutathione levels are already depleted. atsjournals.org For instance, in healthy individuals without significant oxidative stress, NAC has been shown to decrease glutathione levels and increase glutathione disulfide (GSSG), indicating a pro-oxidant effect. sfrbm.org Furthermore, in the presence of copper (Cu(II)), NAC has been reported to cause oxidative DNA damage. sfrbm.org

The pro-oxidant activity of NAC can also be influenced by the presence of other reactive oxygen species (ROS). Studies have shown that in the presence of hydrogen peroxide (H₂O₂), NAC can act as a pro-oxidant. mdpi.com This effect is thought to be mediated by the generation of hydroxyl radicals through the Fenton reaction. mdpi.com

The concentration of NAC also plays a crucial role in determining its antioxidant or pro-oxidant nature. nih.gov In a study on leukemic cells treated with doxorubicin, lower concentrations of NAC acted as an antioxidant, while higher concentrations, in combination with doxorubicin, promoted pro-oxidant effects, leading to enhanced NF-κB activity. nih.govnih.gov This suggests that the ability of NAC to modulate cellular redox balance is highly adaptable and dependent on the specific cellular and chemical environment. nih.gov The interplay between the antioxidant and pro-oxidant nature of organoselenium compounds, which share some mechanistic similarities, is also dependent on factors like chemical structure, concentration, and cell type. acs.org

Understanding Cell-Type and Time-Dependent Variations in Mechanistic Responses

The cellular response to N-acetylcysteine is not uniform and can vary significantly depending on the cell type and the duration of exposure. mdpi.comnih.gov This variability underscores the importance of considering these factors when investigating the mechanistic effects of NAC.

Different cell types exhibit varying sensitivities to NAC. For example, a study using lung cancer cell models with different antioxidant capacities showed that the intracellular ROS level determines the cell's sensitivity to NAC's antioxidant or pro-oxidant effects. mdpi.com Cells with lower antioxidant capacity were more susceptible to the pro-oxidant effects of NAC in the presence of an ROS generator. mdpi.com The effects of NAC can also be cell-type specific in the context of signaling. For instance, the divergent effects of NAC on MAPK signaling in the presence or absence of serum highlight how the cellular environment can dictate the response. atsjournals.org

The timing and duration of NAC administration also play a critical role in its effectiveness. nih.govnih.gov Studies have shown that the effects of NAC are dose- and time-dependent. nih.gov For example, in A549 human epithelial cells, chronic administration of low-dose NAC showed sustained antioxidant and anti-inflammatory effects, while acute treatment with high-dose NAC exerted a strong, immediate response. nih.gov This suggests that prolonged use of lower doses may be necessary to maintain the redox-dependent cell signaling that regulates pro-inflammatory genes. nih.gov

Furthermore, the time of day of administration can impact the effects of NAC. A study in mice found that administering NAC at a time when sleep drive is naturally high accelerated sleep onset, suggesting that the timing of antioxidant administration relative to sleep/wake cycles can influence its therapeutic benefit. nih.gov These findings emphasize the need for further research to understand the complex interplay between cell type, time, and concentration in determining the mechanistic responses to N-acetylcysteine hydrochloride.

Q & A

Basic Research Questions

Q. What are the structural distinctions between L-Cysteine hydrochloride and N-acetyl-L-cysteine (NAC) hydrochloride, and how do these differences influence their solubility and reactivity in biochemical assays?

  • Methodological Answer : L-Cysteine hydrochloride (C₃H₇NO₂S·HCl) is the salt form of L-Cysteine, enhancing water solubility compared to the free base. NAC hydrochloride introduces an acetyl group (-COCH₃) at the amino terminus, reducing thiol group reactivity while improving stability against oxidation. This modification allows NAC to act as a controlled-release precursor for glutathione synthesis in cellular assays. Solubility differences are critical in experimental design; NAC’s acetyl group reduces intermolecular disulfide formation, making it preferable for long-term cell culture studies .

Q. Which analytical methods are validated for quantifying L-Cysteine hydrochloride and NAC hydrochloride in complex matrices (e.g., biological fluids or drug formulations)?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For example, a Shimadzu C18 column with a mobile phase of methanol:phosphate buffer (pH 3.0) resolves NAC and L-Cysteine hydrochloride with retention times <10 minutes. Pre-column derivatization with N-ethylmaleimide improves specificity by blocking free thiol groups, minimizing interference from endogenous thiols . Thin-layer chromatography (TLC) with ninhydrin staining is a cost-effective alternative for purity assessment .

Q. How does the zwitterionic form of L-Cysteine hydrochloride influence its chemisorption properties in nanoparticle synthesis?

  • Methodological Answer : At neutral pH, L-Cysteine hydrochloride exists predominantly as a zwitterion (ionic form II), which enhances chemisorption onto metal surfaces via thiol-metal coordination. Studies show >72% correlation between zwitterion dominance (mole fraction >0.72) and nanoparticle stability in colloidal suspensions. Adjusting pH to 7.4 optimizes ligand density for applications like quantum dot synthesis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in NAC’s dual role as an antioxidant and pro-oxidant in cancer models?

  • Methodological Answer : Dose-dependent effects are critical. At low concentrations (0.1–1 mM), NAC scavenges reactive oxygen species (ROS) via thiol-disulfide exchange. At higher doses (>5 mM), it depletes cellular NADPH, shifting redox balance toward pro-oxidant states. Researchers should pair NAC treatment with real-time ROS sensors (e.g., H2DCFDA) and validate results using glutathione reductase activity assays to contextualize contradictory outcomes .

Q. How can thiolation with L-Cysteine hydrochloride improve mucoadhesive polymers for targeted drug delivery?

  • Methodological Answer : Thiolated polymers (e.g., starch-graft-poly(acrylic acid)) modified with L-Cysteine hydrochloride exhibit enhanced mucoadhesion via disulfide bonds with cysteine-rich mucin domains. A 1:2 molar ratio of polymer:thiolating agent maximizes mucoadhesive strength. Ellman’s assay quantifies free thiol groups (≥50 µmol/g indicates optimal modification). In vivo retention studies in rodent models show a 3-fold increase in gastrointestinal residence time compared to unmodified polymers .

Q. What are the methodological challenges in achieving high-purity L-Cysteine hydrochloride hydrate from fermentation broths, and how are they addressed industrially?

  • Methodological Answer : Natural fermentation broths contain impurities like L-Cystine and residual proteins. Continuous chromatography with cation-exchange resins (e.g., Dowex 50WX8) achieves >98% purity. Key parameters include elution buffer pH (2.5–3.0) and temperature (4°C) to prevent oxidation. Patent data highlight a recovery rate of 85% using gradient elution with 0.1 M HCl, avoiding synthetic stabilizers .

Q. How do ionic liquid additives affect the stability of NAC hydrochloride in lyophilized formulations?

  • Methodological Answer : Ionic liquids like choline acetate (10% w/v) reduce NAC degradation during lyophilization by forming hydrogen bonds with the thiol group. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months versus 25% in standard formulations. Differential scanning calorimetry (DSC) confirms glass transition temperature (Tg) elevation by 15°C, indicating enhanced amorphous stability .

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